![molecular formula C9H9BO3S B8537782 Boronic acid, (4-methoxybenzo[b]thien-2-yl)-](/img/structure/B8537782.png)
Boronic acid, (4-methoxybenzo[b]thien-2-yl)-
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Overview
Description
Boronic acid, (4-methoxybenzo[b]thien-2-yl)- is an organoboron compound that features a benzothiophene ring substituted with a methoxy group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boronic acid, (4-methoxybenzo[b]thien-2-yl)- typically involves the borylation of 4-methoxybenzothiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
Industrial production methods for Boronic acid, (4-methoxybenzo[b]thien-2-yl)- are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, (4-methoxybenzo[b]thien-2-yl)- undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenols.
Reduction: Boronate esters.
Scientific Research Applications
Boronic acid, (4-methoxybenzo[b]thien-2-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boronic acid, (4-methoxybenzo[b]thien-2-yl)- in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the benzothiophene ring.
4-Methoxybenzo[b]thiophene-2-boronic acid: Similar structure but with different substitution patterns.
Phenylboronic acid: Lacks the methoxy and benzothiophene groups.
Uniqueness
Boronic acid, (4-methoxybenzo[b]thien-2-yl)- is unique due to the presence of both the methoxy group and the benzothiophene ring, which confer distinct electronic and steric properties. These properties make it particularly useful in specific Suzuki-Miyaura coupling reactions where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H9BO3S |
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Molecular Weight |
208.05 g/mol |
IUPAC Name |
(4-methoxy-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 |
InChI Key |
IQMZTUZYHOXBHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2S1)OC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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